N-(3-tert-butyl-1,2-oxazol-5-yl)thiophene-3-carboxamide
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Overview
Description
N-(3-tert-butyl-1,2-oxazol-5-yl)thiophene-3-carboxamide is a compound that belongs to the class of oxazole derivatives.
Preparation Methods
The synthesis of N-(3-tert-butyl-1,2-oxazol-5-yl)thiophene-3-carboxamide typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate to form differentially substituted regioisomeric isoxazoles . The reaction conditions often include heating the mixture at elevated temperatures under solvent-free conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-(3-tert-butyl-1,2-oxazol-5-yl)thiophene-3-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-(3-tert-butyl-1,2-oxazol-5-yl)thiophene-3-carboxamide has a wide range of scientific research applications. In chemistry, it is used as an intermediate for the synthesis of new chemical entities. In biology, it has been studied for its antimicrobial, anticancer, and anti-inflammatory properties . In medicine, it is being explored for its potential as a therapeutic agent. In industry, it is used as an optical brightener and in photoluminescence experiments .
Mechanism of Action
The mechanism of action of N-(3-tert-butyl-1,2-oxazol-5-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
N-(3-tert-butyl-1,2-oxazol-5-yl)thiophene-3-carboxamide can be compared with other similar compounds such as 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene and tert-butyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate . These compounds share similar structural features but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties.
Properties
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-12(2,3)9-6-10(16-14-9)13-11(15)8-4-5-17-7-8/h4-7H,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOMBLLUIKFRNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)NC(=O)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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